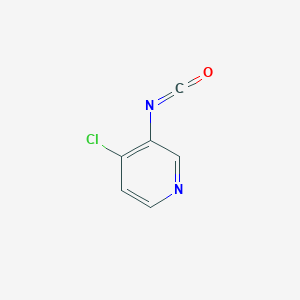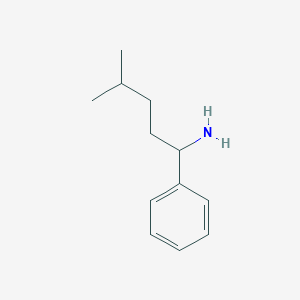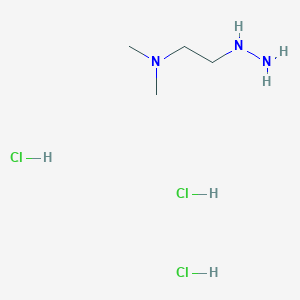![molecular formula C14H20F3N5O3 B13252010 tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate](/img/structure/B13252010.png)
tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C14H20F3N5O3 This compound is notable for its unique structure, which includes a trifluoroacetamido group and a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the 1,2,4-triazole ring, followed by the introduction of the trifluoroacetamido group. The final step involves the attachment of the tert-butyl ester group to the pyrrolidine ring. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an alkyl or aryl group .
Scientific Research Applications
tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action for tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group and the triazole ring can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-oxo-4-((2,2,2-trifluoroacetamido)methyl)pyrrolidine-1-carboxylate: Similar structure but with an oxo group instead of the triazole ring.
BTTAA (2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A water-soluble ligand used in click chemistry.
Uniqueness
tert-Butyl 3-{5-[(trifluoroacetamido)methyl]-1H-1,2,4-triazol-3-yl}pyrrolidine-1-carboxylate is unique due to its combination of a trifluoroacetamido group and a 1,2,4-triazole ring, which provides distinct chemical properties and reactivity.
Properties
Molecular Formula |
C14H20F3N5O3 |
|---|---|
Molecular Weight |
363.34 g/mol |
IUPAC Name |
tert-butyl 3-[5-[[(2,2,2-trifluoroacetyl)amino]methyl]-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H20F3N5O3/c1-13(2,3)25-12(24)22-5-4-8(7-22)10-19-9(20-21-10)6-18-11(23)14(15,16)17/h8H,4-7H2,1-3H3,(H,18,23)(H,19,20,21) |
InChI Key |
HWXQJQYBYBQJGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=NNC(=N2)CNC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



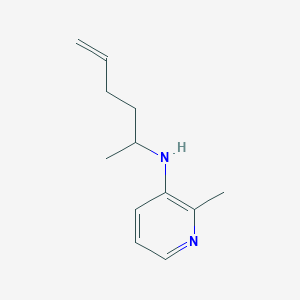
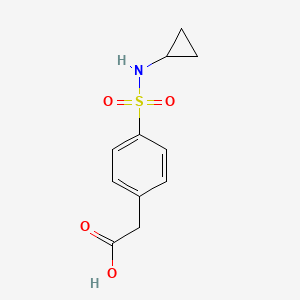
![2-{[(2,3-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13251960.png)

![3-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B13251973.png)
![(2-Methoxyethyl)[(2-nitrophenyl)methyl]amine](/img/structure/B13251974.png)
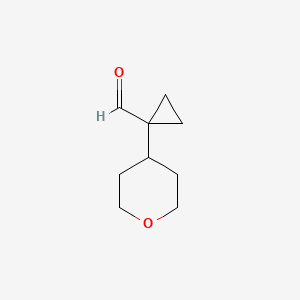
amine](/img/structure/B13251984.png)
![tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate](/img/structure/B13251994.png)
